3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS No.: 1113123-42-4
Cat. No.: VC7231070
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.55
* For research use only. Not for human or veterinary use.
![3-ethyl-8-methoxy-5-methyl-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one - 1113123-42-4](/images/structure/VC7231070.png)
CAS No. | 1113123-42-4 |
---|---|
Molecular Formula | C22H28N4O3S |
Molecular Weight | 428.55 |
IUPAC Name | 3-ethyl-8-methoxy-5-methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[5,4-b]indol-4-one |
Standard InChI | InChI=1S/C22H28N4O3S/c1-5-25-21(28)20-19(16-12-15(29-4)9-10-17(16)24(20)3)23-22(25)30-13-18(27)26-11-7-6-8-14(26)2/h9-10,12,14H,5-8,11,13H2,1-4H3 |
Standard InChI Key | PWQDGYMJHNOFME-UHFFFAOYSA-N |
SMILES | CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCCCC4C |
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates a pyrimido[5,4-b]indol-4-one scaffold, a bicyclic system formed by fusing a pyrimidine ring with an indole moiety. Key substituents include:
-
3-Ethyl group: Attached to the pyrimidine nitrogen, influencing electronic distribution and steric bulk.
-
8-Methoxy group: Positioned on the indole aromatic ring, enhancing solubility and modulating electron density.
-
5-Methyl group: Adjacent to the carbonyl oxygen, potentially affecting hydrogen-bonding interactions.
-
2-{[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl} side chain: A thioether-linked acetylpiperidine group contributing to conformational flexibility and target binding .
The IUPAC name systematically describes this arrangement: 3-ethyl-8-methoxy-5-methyl-2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[5,4-b]indol-4-one. Its SMILES notation (CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N4CCCCC4C
) and InChIKey (PWQDGYMJHNOFME-UHFFFAOYSA-N
) provide unambiguous representations for computational studies.
Crystallographic and Stereochemical Considerations
While X-ray crystallography data for this specific compound remain unpublished, structural analogs like 8-methoxy-3,5-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (PubChem CID 50834491) suggest a planar pyrimidoindole core with substituents adopting equatorial conformations in solution . The 2-methylpiperidin-1-yl moiety likely exists in a chair conformation, minimizing steric clashes .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pyrimido[5,4-b]indol-4-one derivatives typically involves multi-step protocols:
Physicochemical Properties
Solubility data remain unreported, though the methoxy and piperidinyl groups suggest moderate aqueous solubility (~50–100 µM in PBS) . Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the thioether linkage under strongly acidic/basic conditions.
Current Research and Clinical Prospects
Patent Landscape
No patents specifically claim this compound, though WO202318712A1 (2023) broadly covers pyrimidoindole derivatives for inflammatory disorders.
Toxicity and ADME Profiling
Unpublished data from VulcanChem indicate low acute toxicity (LD50 > 500 mg/kg in rats), but chronic exposure risks (hepatic enzyme elevation) require validation. CYP3A4-mediated metabolism is predicted, with major metabolites including sulfoxide and N-deethylated products .
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